molecular formula C6H11ClO3 B2702846 2-(2-Chloroethoxy)-2-methylpropanoic acid CAS No. 1549532-87-7

2-(2-Chloroethoxy)-2-methylpropanoic acid

Cat. No.: B2702846
CAS No.: 1549532-87-7
M. Wt: 166.6
InChI Key: CKWWYRURKRTXQT-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C6H11ClO3. It is a colorless liquid that is soluble in water and organic solvents such as alcohol and ether. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethoxy)-2-methylpropanoic acid typically involves the reaction of 2-chloroethanol with 2-methylpropanoic acid under specific conditions. One common method includes the use of water as a solvent and nitric acid as an oxidizing agent. The reaction is carried out at a controlled temperature, usually between 30-40°C, followed by heating to 80-90°C to complete the oxidation process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of environmentally friendly solvents and reagents is also emphasized to meet industrial production requirements .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloroethoxy)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various biochemical reactions, influencing the activity of enzymes and other proteins. Its effects are mediated through the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroethoxy)acetic acid
  • 2-(2-Chloroethoxy)ethanol
  • 2-(2-Chloroethoxy)methyl acetate

Uniqueness

2-(2-Chloroethoxy)-2-methylpropanoic acid is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher boiling point and different solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-(2-chloroethoxy)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-6(2,5(8)9)10-4-3-7/h3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWWYRURKRTXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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